molecular formula C6H5N5O2 B13015540 7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid

7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid

Cat. No.: B13015540
M. Wt: 179.14 g/mol
InChI Key: LPXRRHMRVRYTAD-UHFFFAOYSA-N
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Description

7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a pyrazolo[4,3-D]pyrimidine core, making it a valuable scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of hydrazine derivatives with β-ketoesters, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of solvents such as ethanol or tetrahydrofuran and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Compounds derived from pyrazolo[4,3-d]pyrimidine scaffolds have shown promising anticancer activity. Research indicates that derivatives can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM. For instance, one study highlighted a specific derivative that effectively inhibited tumor growth in MCF-7 breast cancer cells, inducing apoptosis and suppressing cell migration and cycle progression .
  • Inhibition of Phosphodiesterases
    • The compound has been investigated for its role as a phosphodiesterase type 5 (PDE5) inhibitor, which is relevant for treating conditions like hypertension and erectile dysfunction. PDE5 inhibitors enhance the effects of nitric oxide and increase cyclic guanosine monophosphate levels, leading to vasodilation .
  • Antiparasitic and Antifungal Activities
    • Some derivatives of pyrazolo[4,3-d]pyrimidine have demonstrated antiparasitic and antifungal properties. These compounds are being explored for their potential to treat various infections caused by parasites and fungi .

Synthesis and Derivatives

The synthesis of 7-amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid involves multiple steps that typically include:

  • Formation of the pyrazolo[4,3-d]pyrimidine core.
  • Introduction of amino and carboxylic acid functional groups.

Researchers are continually exploring new derivatives to enhance the biological activity of the parent compound. For example, modifications at various positions on the pyrazolo ring can lead to improved potency against specific biological targets .

Case Studies

  • Anticancer Activity in MCF-7 Cells
    • A study evaluated a series of pyrazolo[4,3-d]pyrimidine derivatives for their antiproliferative effects on MCF-7 breast cancer cells. The most potent compound showed significant inhibition of cell viability and induced apoptosis through caspase activation .
  • PDE5 Inhibition for Cardiovascular Disorders
    • Another investigation focused on the cardiovascular applications of pyrazolo[4,3-d]pyrimidine derivatives as PDE5 inhibitors. The study demonstrated that these compounds could effectively lower blood pressure in animal models, suggesting their potential for treating hypertension .

Mechanism of Action

The mechanism of action of 7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can disrupt the cell cycle and induce apoptosis in cancer cells. The molecular pathways involved include the inhibition of ATP binding sites on the kinases, leading to the suppression of downstream signaling pathways essential for cell proliferation.

Comparison with Similar Compounds

    Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.

Uniqueness: 7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid stands out due to its specific inhibitory activity against CDKs and its potential as a versatile scaffold for the development of various bioactive molecules. Its unique structural features allow for diverse chemical modifications, making it a valuable compound in medicinal chemistry.

Biological Activity

7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features an amino group at the 7-position and a carboxylic acid group at the 3-position, which contribute to its reactivity and potential therapeutic applications.

  • Chemical Formula : C6_6H5_5N5_5O2_2
  • Molecular Weight : 179.14 g/mol
  • Structure : The unique structure allows for various chemical reactions, including acid-base reactions and nucleophilic substitutions.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anti-inflammatory Activity

Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation, such as the TLR4/p38 pathway. This suggests its potential use in treating inflammatory diseases.

Anticancer Activity

The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies reveal that certain derivatives inhibit cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle. Inhibition of these kinases can lead to reduced proliferation of cancer cells.

Structure-Activity Relationship (SAR)

A series of studies have evaluated the SAR of pyrazolo[4,3-D]pyrimidine analogues, highlighting the importance of specific functional groups in enhancing biological activity. For example, modifications at different positions can significantly alter potency against cancer cells.

Table 1: Comparison of Biological Activity Among Analogues

Compound NameStructureBiological ActivityUnique Features
1H-Pyrazolo[4,3-d]pyrimidin-7-oneStructureAnticancerLacks amino group
6-Amino-1H-pyrazolo[4,3-d]pyrimidin-5-oneStructureAnti-inflammatoryDifferent position of amino group
5-Methyl-7-amino-1H-pyrazolo[4,3-d]pyrimidin-6-oneStructureAnticancerMethyl substitution enhances lipophilicity

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study highlighted that a derivative exhibited half-maximal inhibitory concentration (IC50_{50}) values of 4.55 µM against human hepatoma carcinoma cells. This demonstrates its potential as an anticancer agent, particularly in liver cancers .
  • Mechanistic Insights :
    • Molecular docking studies have been conducted to explore how these compounds interact with target proteins involved in cancer progression. For instance, compounds were found to effectively inhibit EGFR and VEGFR-2 pathways, leading to apoptosis in cancer cells .

Future Directions

The ongoing research into this compound is focused on optimizing its structure to enhance selectivity and potency against specific targets. Future studies aim to develop combination therapies that leverage its unique properties for improved therapeutic outcomes.

Properties

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

IUPAC Name

7-amino-3H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C6H5N5O2/c7-5-3-2(8-1-9-5)4(6(12)13)11-10-3/h1,4H,(H,12,13)(H2,7,8,9)

InChI Key

LPXRRHMRVRYTAD-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)N)N=NC2C(=O)O

Origin of Product

United States

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